N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
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Overview
Description
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C18H14Cl2N2O3S and its molecular weight is 409.28. The purity is usually 95%.
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Scientific Research Applications
Environmental Persistence and Effects of Related Chlorinated Compounds
Chlorophenols and their derivatives, structurally similar to the queried compound, have been studied extensively for their environmental persistence and potential health impacts. For example, chlorophenols are known precursors of dioxins in thermal processes, such as municipal solid waste incineration (MSWI), highlighting the environmental pathways through which related compounds might affect human health indirectly (Peng et al., 2016). These findings underscore the necessity of researching the environmental fate and biological effects of new chlorinated compounds, including N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide, to assess their safety and ecological impact accurately.
Potential for Bioaccumulation and Toxicity
Research on parabens, which share functional aspects with chlorinated aromatic compounds, reveals their widespread presence in aquatic environments, biodegradation patterns, and potential endocrine-disrupting effects (Haman et al., 2015). This knowledge can guide investigations into the bioaccumulation potential and toxicity of this compound, emphasizing the importance of understanding environmental persistence and biological impacts of synthetic chemicals.
Mechanism of Action
Target of Action
Similar compounds have been found to target the heat shock protein hsp 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis and is often overexpressed in cancer cells .
Mode of Action
This interaction could lead to changes in cellular processes, potentially leading to the observed biological effects .
Biochemical Pathways
Given the potential target of this compound, it may affect pathways related to protein folding and degradation, cellular stress responses, and potentially cancer progression .
Pharmacokinetics
Similar compounds have been found to have variable absorption, distribution, and metabolism
Result of Action
Given the potential target of this compound, it may induce changes in protein function, cellular stress responses, and potentially affect cancer cell survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S/c1-24-15-6-3-10(7-16(15)25-2)17(23)22-18-21-14(9-26-18)12-5-4-11(19)8-13(12)20/h3-9H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIMDMIBDXYUHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.